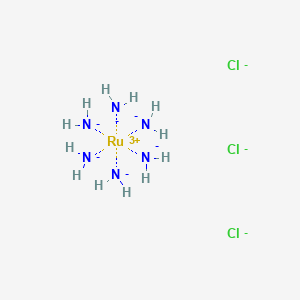

Azanide;ruthenium(3+);trichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azanide;ruthenium(3+);trichloride is a coordination compound that features ruthenium in the +3 oxidation state. Ruthenium trichloride is a versatile compound with significant applications in various fields, including catalysis, material science, and medicine. It is known for its catalytic properties and ability to participate in numerous chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps carry the product by the gas stream and crystallizes upon cooling . Another method involves the reaction of ruthenium powder with sodium hypochlorite .

Industrial Production Methods: Industrial production of ruthenium trichloride often involves the chlorination of ruthenium metal at high temperatures. The process may include additional steps to purify the product and ensure its stability.

Análisis De Reacciones Químicas

Types of Reactions: Ruthenium trichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be reduced to form diruthenium tetraacetate chloride in acetic acid .

Common Reagents and Conditions:

Reduction: It can be reduced using ethylene glycol under microwave irradiation to form ruthenium nanoparticles.

Substitution: Ruthenium trichloride reacts with triphenylphosphine to form [RuCl2(PPh3)3].

Major Products:

- Diruthenium tetraacetate chloride

- Ruthenium nanoparticles

- [RuCl2(PPh3)3]

Aplicaciones Científicas De Investigación

Ruthenium trichloride has a wide range of applications in scientific research:

- Catalysis: It is used as a catalyst in hydrogenation and oxidation reactions .

- Material Science: Ruthenium trichloride is a precursor for thin film deposition, which is used in the fabrication of memory devices, microelectromechanical systems (MEMS), and integrated circuits .

- Medicine: Ruthenium compounds are being researched for their potential use as anticancer agents due to their ability to bind to DNA and inhibit cell proliferation .

- Solar Energy: It is used as a sensitizer in dye-sensitized solar cells (DSSCs), which are an alternative to traditional silicon-based photovoltaic cells .

Mecanismo De Acción

The mechanism of action of ruthenium trichloride in catalysis involves its ability to form various coordination complexes with substrates, facilitating chemical transformations. In biological systems, ruthenium compounds can mimic iron in binding to biological molecules, which allows them to interact with DNA and proteins, leading to potential anticancer effects .

Comparación Con Compuestos Similares

- Ruthenium(IV) oxide (RuO2)

- Ruthenium tetroxide (RuO4)

- Ruthenium(II) complexes with bidentate ligands

Comparison: Ruthenium trichloride is unique due to its versatility and ability to participate in a wide range of chemical reactions. Unlike ruthenium tetroxide, which is a strong oxidizing agent, ruthenium trichloride is more stable and can be used in various catalytic processes. Ruthenium(IV) oxide and ruthenium(II) complexes also have distinct properties and applications, but ruthenium trichloride’s ability to form diverse coordination complexes makes it particularly valuable in research and industrial applications .

Propiedades

Fórmula molecular |

Cl3H12N6Ru-6 |

|---|---|

Peso molecular |

303.6 g/mol |

Nombre IUPAC |

azanide;ruthenium(3+);trichloride |

InChI |

InChI=1S/3ClH.6H2N.Ru/h3*1H;6*1H2;/q;;;6*-1;+3/p-3 |

Clave InChI |

DPFCTYLBOZHEDD-UHFFFAOYSA-K |

SMILES canónico |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Cl-].[Ru+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)

![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)